molecular formula C7H8ClNO3 B2434824 Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride CAS No. 2309448-61-9

Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride

Cat. No.: B2434824
CAS No.: 2309448-61-9
M. Wt: 189.6
InChI Key: LTPHDQOAEFOAES-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carboxylate and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 2-oxo-1H-pyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions followed by purification steps such as crystallization or recrystallization to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo-1H-pyridine-4-carboxylic acid, while reduction may produce 2-hydroxy-1H-pyridine-4-carboxylate.

Scientific Research Applications

Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-1H-pyridine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.

    Ethyl 2-oxo-1H-pyridine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-hydroxy-1H-pyridine-4-carboxylate: Similar structure but with a hydroxyl group instead of an oxo group.

Uniqueness

Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-3-8-6(9)4-5;/h2-4H,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPHDQOAEFOAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309448-61-9
Record name methyl 2-hydroxypyridine-4-carboxylate hydrochloride
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